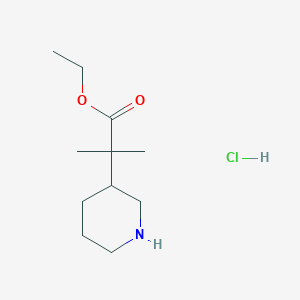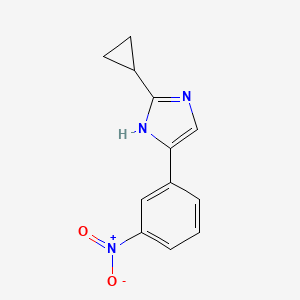
4-Isothiocyanato-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methylpyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-3-methylpyridine typically involves the reaction of 3-methylpyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the 3-methylpyridine to form the final product. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiocyanato-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts.
Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Various electrophilic reagents can be used for addition reactions.
Cyclization Agents: Specific catalysts and reaction conditions are required for cyclization reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-3-methylpyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, resulting in the modification of their structure and function. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. Additionally, it can induce cellular responses such as apoptosis and cell cycle arrest through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
4-Isothiocyanato-3-methylpyridine can be compared with other isothiocyanates such as:
Phenyl Isothiocyanate: Known for its strong electrophilic nature and use in organic synthesis.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and biological activities.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of isothiocyanates with those of methylpyridines
List of Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Sulforaphane
- Benzyl Isothiocyanate
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
4-isothiocyanato-3-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-4-8-3-2-7(6)9-5-10/h2-4H,1H3 |
Clave InChI |
DBGANKYDYKMBRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


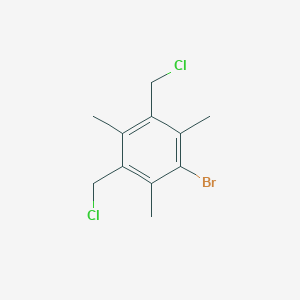

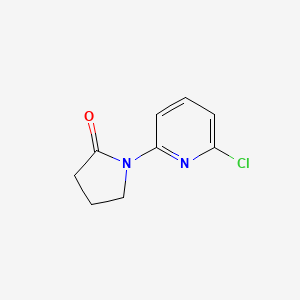

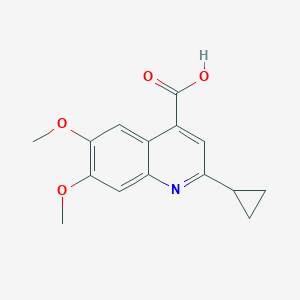

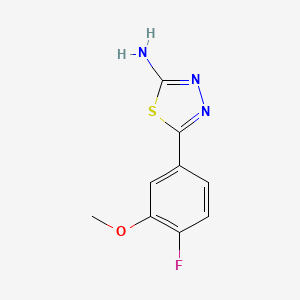
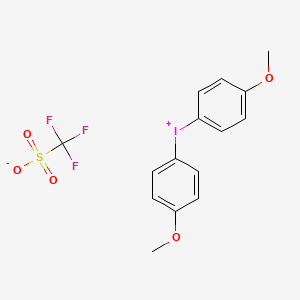
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)

